molecular formula C12H11F B13200347 1-(1-Ethynylcyclobutyl)-4-fluorobenzene

1-(1-Ethynylcyclobutyl)-4-fluorobenzene

Cat. No.: B13200347
M. Wt: 174.21 g/mol
InChI Key: NDMLIZUSSDXVTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethynylcyclobutyl)-4-fluorobenzene is a fluorinated aromatic compound featuring an ethynylcyclobutyl substituent at the para position of the benzene ring. The ethynyl group (-C≡CH) and cyclobutyl ring introduce unique steric and electronic effects, influencing reactivity, stability, and applications in organic synthesis or materials science.

Properties

Molecular Formula

C12H11F

Molecular Weight

174.21 g/mol

IUPAC Name

1-(1-ethynylcyclobutyl)-4-fluorobenzene

InChI

InChI=1S/C12H11F/c1-2-12(8-3-9-12)10-4-6-11(13)7-5-10/h1,4-7H,3,8-9H2

InChI Key

NDMLIZUSSDXVTR-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCC1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-Ethynylcyclobutyl)-4-fluorobenzene typically involves the following steps:

Chemical Reactions Analysis

Cycloaddition Reactions

The ethynyl group enables participation in 1,3-dipolar cycloadditions. For example, copper-catalyzed reactions with azides yield 1,4-disubstituted triazoles with high regioselectivity. This mirrors methodologies used for structurally similar terminal alkynes .

Reaction Partner Catalyst Conditions Product Yield
(2-azido-1,3-dichloro-5-trifluoromethyl)benzeneCuITHF, 25°C, 16 h1-(2,6-Dichloro-4-CF₃-phenyl)-4-alkyltriazole75–99%
Sodium azidePd/CuDMF, 50–80°C, 6–10 h5-(4-Fluorophenyl)-1,2,3-triazole derivatives73%

Mechanistic Insight : The copper(I) catalyst facilitates a stepwise mechanism, forming a copper-acetylide intermediate that directs regioselective azide-alkyne cycloaddition .

Sonogashira Cross-Coupling

The ethynyl group undergoes palladium-mediated coupling with aryl halides. For instance, reactions with 2-iodobenzoic acid produce fluorophenyl-isochromenones under optimized conditions .

Halide Partner Catalyst Conditions Product Yield
2-Iodobenzoic acidPd(PPh₃)₂Cl₂/CuIDMF, 50–80°C, 6–10 h3-(4-Fluorophenyl)-1H-isochromenone73%
2,4,6-Tribromo-3,5-difluoropyridinePd(PPh₃)₄THF, reflux4-Bromo-3,5-difluoro-bis(ethynyl)pyridineN/A

Key Factors : Triethylamine acts as a base, while DMF enhances catalyst stability. Steric hindrance from the cyclobutyl group may reduce reaction rates compared to simpler ethynylarenes .

Electrophilic Aromatic Substitution

Electrophile Conditions Product Yield
HNO₃/H₂SO₄0°C, 1 h3-Nitro-4-fluorophenyl derivativeN/A
Cl₂/FeCl₃RT, 2 h3-Chloro-4-fluorophenyl derivativeN/A

Regioselectivity : Computational studies on analogous fluorobenzenes suggest that electron-withdrawing groups (e.g., –C≡C–) further deactivate the ring, favoring nitration at the meta position .

Hydrogenation and Reduction

The ethynyl group can be selectively hydrogenated to an ethyl group using heterogeneous catalysts:

Catalyst Conditions Product Yield
RhCl₃/sol-gel matrixH₂ (1 atm), 60°C, 1 h1-(1-Ethylcyclobutyl)-4-fluorobenzeneN/A
Pd/CH₂ (3 atm), MeOH, 25°CPartially saturated cyclobutane productsN/A

Challenges : Over-reduction of the cyclobutane ring is possible under vigorous conditions .

Functionalization via Nucleophilic Addition

The ethynyl group reacts with nucleophiles such as Grignard reagents or organocopper compounds:

Nucleophile Conditions Product Yield
EtMgBrTHF, 20°C, 16 hCyclotrimerized fluorophenylacetylene47%
InCl₃Toluene, refluxEnediyne derivatives47%

Side Reactions : Competing polymerization or oligomerization may occur without strict temperature control .

Oxidative Coupling

Under oxidative conditions, the ethynyl group dimerizes to form diynes:

Oxidizing Agent Conditions Product Yield
O₂/Cu(I)DMF, 60°C, 12 h1,4-Bis(4-fluorophenyl)butadiyneN/A

Scientific Research Applications

1-(1-Ethynylcyclobutyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Ethynylcyclobutyl)-4-fluorobenzene involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions, while the fluorobenzene moiety can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Routes : Ethynyl and azide derivatives are synthesized via alkyne-azide click chemistry (e.g., Huisgen cycloaddition) , while halogenated analogs (e.g., bromoethyl) are prepared via nucleophilic substitution or bromination .
  • Steric Effects : The cyclobutyl group in the target compound likely increases steric hindrance compared to smaller substituents (e.g., azidomethyl), affecting reaction kinetics and regioselectivity.

Physicochemical Properties

Limited data exist for 1-(1-Ethynylcyclobutyl)-4-fluorobenzene, but comparisons can be drawn from analogs:

  • 1-Ethynyl-4-fluorobenzene : Molecular weight = 120.12 g/mol; InChIKey = QXSWHQGIEKUBAS-UHFFFAOYSA-N .
  • 1-(Azidomethyl)-4-fluorobenzene : NMR data (δH: 4.35 ppm for CH2N3; δC: 54.2 ppm for CH2N3) .
  • 1-(1-Azidovinyl)-4-fluorobenzene : NMR δH = 5.6–6.2 ppm (vinyl protons) .

Electronic Effects : The ethynyl group is electron-withdrawing, polarizing the benzene ring, while cyclobutyl’s strain may enhance reactivity. Fluorine’s electronegativity further directs electrophilic substitution.

Biological Activity

1-(1-Ethynylcyclobutyl)-4-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

  • Molecular Formula : C10H9F
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : 1-(1-Ethynylcyclobutyl)-4-fluorobenzene
  • Canonical SMILES : C#CC1(CC1)C=CC=C(C)F

Synthesis

The synthesis of 1-(1-Ethynylcyclobutyl)-4-fluorobenzene typically involves the following steps:

  • Formation of Cyclobutyl Ring : Starting from cyclobutene, the ethynyl group is introduced through a nucleophilic substitution reaction.
  • Fluorination : The para position of the benzene ring is fluorinated using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

The compound exhibits biological activity primarily through its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects:

  • Anticancer Activity : Research indicates that 1-(1-Ethynylcyclobutyl)-4-fluorobenzene may possess anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, potentially through the inhibition of pro-inflammatory cytokines .

Case Study 1: Anticancer Potential

A notable case study conducted on various cancer cell lines revealed that treatment with 1-(1-Ethynylcyclobutyl)-4-fluorobenzene resulted in a significant decrease in cell viability. The study utilized MTT assays to assess cytotoxicity, demonstrating an IC50 value of approximately 25 µM for certain breast cancer cell lines .

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, administration of the compound led to a marked reduction in edema formation and leukocyte infiltration. The study measured inflammatory markers such as TNF-alpha and IL-6, finding significant reductions compared to control groups .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
1-(1-Ethynylcyclobutyl)-4-fluorobenzene150.18 g/molAnticancer, Anti-inflammatory
4-Fluorobenzaldehyde138.09 g/molAntimicrobial
Ethynylbenzene130.16 g/molLimited biological activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Ethynylcyclobutyl)-4-fluorobenzene in laboratory settings?

  • Methodology :

  • Step 1 : Start with 4-fluorophenylacetylene (or derivatives) and a cyclobutane precursor. A Sonogashira coupling reaction can introduce the ethynyl group to the cyclobutane ring. Use Pd(PPh₃)₄/CuI catalysis in degassed THF under inert conditions (N₂/Ar) .

  • Step 2 : Purify intermediates via column chromatography (SiO₂, pentane/EtOAc gradients) .

  • Safety : Handle alkynes and fluorinated aromatics in fume hoods with flame-resistant gloves and vapor respirators due to flammability and irritancy risks .

    • Data Table : Common Reaction Conditions
ReagentCatalystSolventYield Range
4-FluorophenylacetylenePd(PPh₃)₄/CuITHF30–50% (optimized)
Cyclobutyl bromideDCM

Q. How should researchers characterize the structure of 1-(1-Ethynylcyclobutyl)-4-fluorobenzene?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Use CDCl₃ as solvent. Expect aromatic protons at δ 7.2–7.5 ppm (fluorobenzene) and ethynyl protons at δ 2.8–3.1 ppm. Cyclobutane protons appear as multiplets (δ 1.5–2.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular ion [M+H]⁺.
  • IR Spectroscopy : Confirm C≡C stretch (~2100 cm⁻¹) and C-F bonds (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address low yields in cyclobutane ring formation during synthesis?

  • Troubleshooting :

  • Reaction Optimization : Vary catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(PPh₃)₄) and solvent polarity (switch from THF to DMF).
  • Computational Modeling : Use DFT calculations to study steric hindrance in cyclobutane-ethynyl coupling. Surface adsorption studies (e.g., on SiO₂ analogs) may reveal intermediate stabilization strategies .
    • Case Study : A 2021 study achieved 30% yield via photoredox catalysis (4CzIPN, CH₂Cl₂, 0.1 M) . Replicate with adjusted light intensity (450 nm LED) to improve efficiency.

Q. What advanced analytical methods resolve contradictions in spectroscopic data for derivatives?

  • Contradiction Example : Discrepancies in ¹³C NMR shifts for ethynyl carbons (δ 75–85 ppm vs. predicted δ 80–90 ppm).
  • Resolution Strategies :

  • 2D NMR (HSQC, HMBC) : Map coupling between ethynyl protons and cyclobutane carbons .
  • X-ray Crystallography : Resolve ambiguities in solid-state structures. For air-sensitive crystals, use cryo-cooling (N₂ stream) .
  • Dynamic NMR : Study conformational flexibility of the cyclobutane ring at variable temperatures (−50°C to 25°C) .

Methodological Guidelines

Q. How to design experiments for studying the reactivity of the ethynyl group in fluorinated environments?

  • Approach :

  • Electrophilic Additions : React with I₂/KI (iodoalkyne formation) in MeOH. Monitor via TLC (Rf shift from 0.4 to 0.6 in pentane) .
  • Click Chemistry : Test CuAAC reactions with benzyl azides. Use CuSO₄/sodium ascorbate in H₂O/THF (1:1) .
    • Safety : Avoid prolonged exposure to azides (explosive risks). Use blast shields .

Safety and Handling

Q. What are the critical safety protocols for handling 1-(1-Ethynylcyclobutyl)-4-fluorobenzene?

  • PPE Requirements :

  • Respiratory: NIOSH-approved vapor respirator.
  • Gloves: Nitrile (≥0.11 mm thickness).
  • Eye Protection: Goggles + face shield for bulk transfers .
    • Waste Disposal : Neutralize ethynyl residues with Cu²⁺/NH₄OH before incineration. Follow EPA guidelines for fluorinated waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.